molecular formula C14H18N2O2 B2434870 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2202420-74-2

2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2434870
CAS No.: 2202420-74-2
M. Wt: 246.31
InChI Key: ZMTPMOQBWMLNRH-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole: is a complex organic compound that features a unique structure combining a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclopropyl group and the furan ring. Key steps may include cyclization reactions, selective functional group transformations, and coupling reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine: Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways, such as anti-inflammatory or anticancer drugs.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    (4-chlorophenyl)methanone: Shares a similar methanone functional group but differs in the aromatic ring structure.

    (5-hydroxyindole-3-yl)methanone: Contains an indole ring instead of the furan ring.

    (2-furyl)methanone: Similar furan ring structure but lacks the cyclopropyl and hexahydropyrrolo[3,4-c]pyrrole components.

Uniqueness: The uniqueness of 2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole lies in its combination of structural elements, which confer specific chemical reactivity and potential biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-15(12-3-4-12)7-11(10)9-16/h1-2,5,10-12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPMOQBWMLNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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